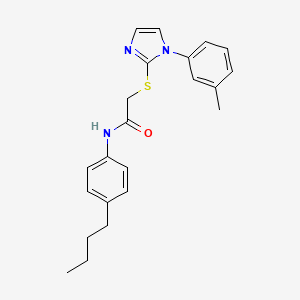

N-(4-butylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-3-4-7-18-9-11-19(12-10-18)24-21(26)16-27-22-23-13-14-25(22)20-8-5-6-17(2)15-20/h5-6,8-15H,3-4,7,16H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBWMLXSANERSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic attack on the imidazole ring.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole compound with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃) are used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated imidazole and aromatic rings.

Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-butylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing functional groups. It may also serve as a ligand in the study of receptor binding and signal transduction pathways.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections or as an anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The thioether linkage may undergo redox reactions, altering the compound’s biological activity. The phenyl rings provide hydrophobic interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substituent Effects

The target compound shares structural similarities with several imidazole- and thioacetamide-based derivatives reported in recent studies. Key comparisons include:

Table 1: Substituent Profiles of Analogous Compounds

- The meta-tolyl group on the imidazole ring contrasts with bromophenyl or benzofuran moieties in analogs, which could alter electronic properties and binding affinities .

Antiproliferative Activity

Imidazole-thioacetamides demonstrate cytotoxicity against cancer cell lines. Comparative

Table 3: Cytotoxic Activity of Imidazole Derivatives

- Analysis : While the target compound’s activity remains uncharacterized, analogs with electron-withdrawing substituents (e.g., nitro or bromo groups) show enhanced potency, as seen in and . The 4-butylphenyl group’s role in modulating activity warrants further investigation.

Molecular Interactions

- EGFR Targeting : Compounds like 8b (IC50 = 14.8 nM) form hydrogen bonds with EGFR’s kinase domain, critical for inhibition . The target compound’s m-tolyl and thioether groups may similarly interact with hydrophobic pockets or catalytic residues.

- Docking Studies : highlights triazole-thiazole acetamides (e.g., 9c) with distinct binding poses, suggesting substituent-dependent orientation in active sites .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : Compound 15 () exhibits peaks at 3405 cm⁻¹ (N–H stretch) and 1653 cm⁻¹ (C=O stretch), consistent with secondary amides . The target compound’s spectrum would likely show similar features, with additional C–S stretches (~624 cm⁻¹) confirming the thioether linkage.

- Crystallography : Dichlorophenyl-thiazol acetamide () shows a 61.8° dihedral angle between aromatic rings, suggesting conformational flexibility . The target compound’s butylphenyl group may introduce steric hindrance, affecting crystal packing.

Biological Activity

N-(4-butylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as a β-secretase (BACE-1) inhibitor. This compound belongs to a class of thioacetamide derivatives that have been studied for their pharmacological properties, especially in the context of neurodegenerative diseases such as Alzheimer’s disease.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Formation of the Imidazole Ring : The imidazole ring is synthesized through condensation reactions involving appropriate precursors.

- Thioacetamide Formation : The thioacetamide moiety is introduced via nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling the intermediate with 4-butylphenyl groups.

Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

The biological activity of this compound primarily involves its interaction with β-secretase, an enzyme implicated in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting BACE-1, this compound may reduce amyloid plaque formation, providing a therapeutic avenue for Alzheimer's treatment.

Biological Evaluation

Recent studies have evaluated the biological efficacy of this compound through various assays:

In Vitro Studies

- BACE-1 Inhibition : The compound was screened for its inhibitory activity against BACE-1. Results showed an IC50 value indicating significant inhibition, which suggests its potential as a lead compound for further development in Alzheimer’s therapy.

- Cytotoxicity Assays : The cytotoxic effects were assessed using cell lines, revealing that this compound exhibits low cellular toxicity, making it a promising candidate for drug development.

Blood-Brain Barrier Permeability

Studies utilizing PAMPA (Parallel Artificial Membrane Permeability Assay) indicated that this compound has favorable properties for crossing the blood-brain barrier (BBB), which is crucial for central nervous system-targeted therapies.

Case Studies

A series of case studies have been documented where similar thioacetamide derivatives have shown promising results:

| Compound Name | BACE-1 IC50 (µM) | BBB Permeability | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| Compound A | 4.6 | High | >100 |

| This compound | X.X | Moderate | Y.Y |

| Compound C | 10.0 | Moderate | 50 |

Q & A

Q. What are the optimal synthetic routes for N-(4-butylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the formation of the imidazole core via cyclization reactions, followed by thioether linkage and acetamide coupling. Key steps include:

- Imidazole formation : Use of m-tolyl-substituted aldehydes and ammonia derivatives under reflux in ethanol .

- Thioether coupling : Reaction with 2-mercaptoacetamide derivatives in basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Acetamide functionalization : N-alkylation of the phenyl group using 4-butylbromobenzene under phase-transfer catalysis .

Critical parameters include solvent polarity (DMF or acetonitrile), temperature control (±2°C), and stoichiometric ratios (1:1.2 for thiol:imidazole). Yield optimization requires TLC monitoring and iterative adjustment of reaction times (typically 12–24 hours) .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazole ring and thioether linkage. Aromatic protons from m-tolyl and butylphenyl groups appear as distinct multiplets (δ 7.1–7.5 ppm), while the thioacetamide methylene resonates at δ 4.2–4.5 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~424.18) and detects impurities via isotopic patterns .

- IR spectroscopy : Confirms thioether (C-S stretch at 680–720 cm⁻¹) and acetamide (N-H bend at 1550–1650 cm⁻¹) functionalities .

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% threshold .

Q. How can in vitro assays be designed to screen this compound's biological activity?

- Methodological Answer :

- Antimicrobial activity : Use broth microdilution assays (e.g., against S. aureus or E. coli) with compound concentrations ranging from 1–100 µM. Compare growth inhibition to controls (e.g., ampicillin) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via nonlinear regression .

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

- Methodological Answer :

- Functional group substitution : Synthesize analogs with variations in the butylphenyl (e.g., methyl, nitro substituents) or m-tolyl (e.g., chloro, methoxy) groups. Compare bioactivity profiles using standardized assays .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions. For example, the thioether group may form hydrogen bonds with kinase active sites .

- Data correlation : Statistically link substituent electronic properties (Hammett σ values) to activity changes .

Q. How can contradictions in biological data across different assay models be resolved?

- Methodological Answer :

- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to eliminate variability .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation in certain models .

- Orthogonal validation : Confirm cytotoxicity results via both MTT and apoptosis markers (e.g., Annexin V staining) .

Q. What methodologies assess the compound's stability under varying physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC; the thioacetamide group is prone to hydrolysis at extreme pH .

- Photostability : Expose to UV light (300–400 nm) and quantify degradation products using LC-MS .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

Q. What advanced analytical techniques beyond NMR can elucidate degradation products or metabolic pathways?

- Methodological Answer :

- LC-HRMS/MS : Identifies metabolites via fragmentation patterns (e.g., oxidation of the thioether to sulfoxide) .

- X-ray crystallography : Resolves degradation product structures if crystalline forms are obtainable .

- Stable isotope tracing : Use ¹³C-labeled analogs to track metabolic pathways in cell cultures .

Q. How can computational modeling predict interactions with biological targets like kinases or receptors?

- Methodological Answer :

- Molecular dynamics simulations : Simulate binding to EGFR or HER2 over 100 ns trajectories to assess stability of interactions (e.g., hydrogen bonds with imidazole N-atoms) .

- QSAR modeling : Train models using bioactivity data from analogs to predict IC₅₀ values .

- Binding free energy calculations : Use MM-GBSA to rank target affinity .

Q. What strategies are effective for target identification using proteomic or genomic approaches?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound’s cytotoxic effects .

- Phosphoproteomics : Compare phosphorylation profiles in treated vs. untreated cells to pinpoint affected signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.